tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate
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Overview
Description
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a 3-(4-formylphenoxy)propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-formylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the formyl group acts as a directing group.
Scientific Research Applications
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving carbamate substrates.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity or protein function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active amine .
Comparison with Similar Compounds
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: This compound has an acetyl group instead of a formyl group, which affects its reactivity and applications.
tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxy]propyl]carbamate: This compound has a naphthyl group instead of a phenyl group, which can influence its chemical properties and biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-4-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQMKMVDMRMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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